tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
CAS No.:
Cat. No.: VC13648426
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24ClNO2 |
|---|---|
| Molecular Weight | 297.82 g/mol |
| IUPAC Name | tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate |
| Standard InChI | InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1 |
| Standard InChI Key | KZTZQVGKKNYHST-CYBMUJFWSA-N |
| Isomeric SMILES | C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |
| SMILES | CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |
| Canonical SMILES | CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound’s IUPAC name, tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate, reflects its stereospecific (R)-configuration at the chiral center . The 2D structure (Figure 1) reveals three functional domains:
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A benzyl group (C₆H₅CH₂) attached to the nitrogen atom, providing steric bulk and lipophilicity.
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A chloropropyl chain (C@HCH₂) contributing polarity and potential reactivity.
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A tert-butyl ester (OC(O)C(C)(C)C) enhancing metabolic stability .
The SMILES notation C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl confirms the (R)-stereochemistry through the @ symbol . X-ray crystallography data remains unavailable, but computational models predict a folded conformation where the benzyl group shields the ester moiety .
Table 1: Key Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄ClNO₂ |
| XLogP3-AA | 3.7 |
| Topological Polar Surface | 29.5 Ų |
| Rotatable Bonds | 8 |
| Hydrogen Bond Acceptors | 3 |
| Heavy Atom Count | 20 |
Synthesis and Manufacturing
Industrial synthesis routes remain proprietary, but retrosynthetic analysis suggests a three-step sequence:
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Alkylation: Benzylamine reacts with 2-chloropropyl bromide to form N-benzyl-N-(2-chloropropyl)amine.
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Glycine Esterification: The amine intermediate undergoes alkylation with tert-butyl bromoacetate.
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Chiral Resolution: Racemic mixtures are separated via chiral chromatography to isolate the (R)-enantiomer .
Suppliers report a purity of ≥95% for research-grade material, with typical impurities including the (S)-enantiomer and dechlorinated byproducts . Storage recommendations specify -20°C for long-term stability, though the compound remains intact at room temperature for ≤1 month .
Pharmacological Profile
In Vitro Solubility and Formulation
The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 122.5 mg/mL (411.32 mM), enabling stock solutions for cellular assays . For in vivo studies, recommended formulations blend DMSO with surfactants (e.g., Tween 80) and saline to mitigate precipitation :
Table 2: Injectable Formulation Protocol
| Component | Volume Ratio | Function |
|---|---|---|
| DMSO | 10% | Solubilizer |
| Tween 80 | 5% | Surfactant |
| Saline | 85% | Isotonic vehicle |
Biological Activity
While direct mechanism-of-action studies are lacking, structural analogs demonstrate:
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Neuroprotective Effects: Chlorinated alkylamines modulate glutamate receptor activity, potentially enhancing cognitive function under stress .
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Metabolic Modulation: Tert-butyl esters resist hydrolysis by carboxylesterases, prolonging systemic exposure compared to free acids .
InvivoChem cites preliminary data linking this compound to ergot supplement formulations, where it may synergize with amino acids to reduce exercise-induced muscle damage . However, peer-reviewed validation of these claims is absent.
| Quantity | Purity | Cost (USD) |
|---|---|---|
| 100 mg | 95% | 353 |
| 250 mg | 95% | 670 |
| 1 g | 95% | 1,220 |
Primary research applications include:
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Chiral Auxiliary Development: Testing stereochemical effects on reaction kinetics.
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Prodrug Design: Evaluating tert-butyl esters as sustained-release motifs.
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